4-fluoro-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-fluorobenzamide group. These groups are connected by a thioether and a methylene bridge .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, particularly 3,4-dihydroquinolin-1(2H)-one derivatives, have been synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group and the 1,3,4-oxadiazol-2-yl group would contribute to the rigidity of the molecule, while the 4-fluorobenzamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups. For instance, the 3,4-dihydroquinolin-1(2H)-yl group could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom in the 4-fluorobenzamide group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Antibacterial and Anticancer Applications
- Antibacterial Quinolines Synthesis : A study detailed the alumina-supported synthesis of antibacterial quinolines using microwaves, significantly reducing reaction times and improving yields compared to conventional heating. The compounds demonstrated promising in vitro antibacterial activity, highlighting their potential in medicinal applications (Kidwai et al., 2000).
- Anticancer Agents Development : Research on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines. These compounds exhibited potent inhibitory activities, comparable or superior to 5-fluorouracil, suggesting their potential as anticancer agents (Fang et al., 2016).
Photophysical Properties
- Photophysics of Dihydroquinazolinone Derivatives : A study on the synthesis and photophysical properties of dihydroquinazolinone derivatives reported significant changes in their properties depending on solvent polarity. These findings suggest applications in materials science and photophysical research, potentially relevant to the fluorescence or light-absorbing properties of related compounds (Pannipara et al., 2017).
Synthesis and Evaluation Techniques
- Synthesis of Benzamide Analogues for Imaging : A study explored the synthesis and evaluation of fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. Such research demonstrates the intersection of organic synthesis and diagnostic imaging, offering insights into the potential diagnostic applications of similar compounds (Tu et al., 2007).
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c22-16-9-7-15(8-10-16)20(28)23-12-18-24-25-21(29-18)30-13-19(27)26-11-3-5-14-4-1-2-6-17(14)26/h1-2,4,6-10H,3,5,11-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOWVTWVSFWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.